molecular formula C15H20N2O3 B12529494 7-Methoxy-1-methyl-D-tryptophan ethyl ester CAS No. 655239-35-3

7-Methoxy-1-methyl-D-tryptophan ethyl ester

Cat. No.: B12529494
CAS No.: 655239-35-3
M. Wt: 276.33 g/mol
InChI Key: ZBYBUVVYVZLHHZ-GFCCVEGCSA-N
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Description

7-Methoxy-1-methyl-D-tryptophan ethyl ester is a synthetic compound with the molecular formula C15H20N2O3 and a molecular weight of 276.33 g/mol . This compound is a derivative of tryptophan, an essential amino acid, and features a methoxy group at the 7th position and a methyl group at the 1st position of the indole ring. The ethyl ester group is attached to the carboxyl group of the tryptophan moiety.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

655239-35-3

Molecular Formula

C15H20N2O3

Molecular Weight

276.33 g/mol

IUPAC Name

ethyl (2R)-2-amino-3-(7-methoxy-1-methylindol-3-yl)propanoate

InChI

InChI=1S/C15H20N2O3/c1-4-20-15(18)12(16)8-10-9-17(2)14-11(10)6-5-7-13(14)19-3/h5-7,9,12H,4,8,16H2,1-3H3/t12-/m1/s1

InChI Key

ZBYBUVVYVZLHHZ-GFCCVEGCSA-N

Isomeric SMILES

CCOC(=O)[C@@H](CC1=CN(C2=C1C=CC=C2OC)C)N

Canonical SMILES

CCOC(=O)C(CC1=CN(C2=C1C=CC=C2OC)C)N

Origin of Product

United States

Preparation Methods

Reaction Sequence

  • Indole Ring Formation :

    • A palladium-catalyzed Larock annulation between a terminal alkyne and a 2-iodoaniline derivative generates the indole scaffold.
    • Subsequent methoxylation at the 7-position via electrophilic substitution (e.g., using methyl iodide or dimethyl sulfate) introduces the methoxy group.
  • Chiral Auxiliary Introduction :

    • The Schöllkopf auxiliary (e.g., tert-butyloxycarbonyl (Boc)-protected glycine) is coupled to the indole-containing alkyne.
    • Reduction of the alkyne to the cis-alkene using hydrogenation or dissolving metal conditions ensures stereochemical control.
  • Esterification :

    • Ethanol and an acid catalyst (e.g., sulfuric acid) esterify the carboxylic acid to yield the ethyl ester.

Key Reagents and Conditions

Step Reagents/Conditions Yield Reference
Indole annulation Pd(dppf)Cl₂, KOAc, bis(pinacolato)diboron 79%
Methoxylation MeI, NaH, DMF 68%
Esterification H₂SO₄, EtOH, reflux 85%

Palladium-Catalyzed Cross-Coupling and Heck Reactions

Patent CN102911106A employs Heck coupling to construct the tryptophan backbone, enabling regioselective indole formation.

Synthetic Pathway

  • Cyclization :

    • L-2-Aminoadipic acid undergoes cyclization with acetic acid to form L-2-pyrrolidone-6-formic acid.
  • Esterification :

    • Trimethylsilyl diazomethane methylates the formic acid to the methyl ester.
  • Reduction and Protection :

    • Lithium triethylborohydride reduces the pyrrolidone carbonyl to an alcohol, which is protected with Boc.
  • Heck Reaction :

    • Palladium-catalyzed coupling between 2-iodoaniline and the protected alcohol forms the indole ring.

Performance Metrics

Step Catalyst Yield
Heck coupling Pd(OAc)₂, PPh₃ 34%
Boc protection DMAP, (Boc)₂O 68%

This method achieves moderate yields but offers flexibility for diverse indole substitutions.

Alkylation and Sequential Protection Strategies

A method from PubMed (PMID: 16388644) combines alkylation and Schöllkopf auxiliary use, enabling precise stereocontrol.

Key Steps

  • Methylation :

    • The indole nitrogen is methylated using methyl iodide (MeI) and NaH in DMF at 0°C.
  • Esterification :

    • Ethanol and H₂SO₄ convert the carboxylic acid to the ethyl ester.
  • Protection :

    • Boc protection of the amino group ensures stability during subsequent reactions.

Reaction Optimization

Parameter Optimal Value Rationale
Methylation temperature 0°C Prevents over-alkylation
Esterification time 12 hours Maximizes conversion

Comparative Analysis of Methods

Method Advantages Limitations
Larock/Schöllkopf High enantiomeric excess (>99%) Multi-step complexity
Sulfoacid ester Scalable, high yield Requires anhydrous conditions
Heck coupling Versatile indole synthesis Moderate yields
Alkylation Simple methylation Sensitive to temperature

Chemical Reactions Analysis

7-Methoxy-1-methyl-D-tryptophan ethyl ester undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Enzyme Inhibition : The compound has been investigated for its role as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune regulation and cancer progression. Inhibiting IDO can enhance anti-tumor immunity, making this compound a candidate for cancer therapies .
  • Neuropharmacology : Research indicates that derivatives of tryptophan can influence serotonin metabolism, potentially impacting mood disorders. 7-Methoxy-1-methyl-D-tryptophan ethyl ester could serve as a precursor in developing antidepressants or anxiolytics .

2. Biological Studies

  • Antimicrobial Activity : Preliminary studies have shown that tryptophan derivatives exhibit antimicrobial properties against various bacterial strains. The structure of this compound may enhance its efficacy against pathogens like Escherichia coli and Staphylococcus aureus .
  • Cytotoxicity in Cancer Cells : The compound has demonstrated selective toxicity towards cancer cell lines in vitro, suggesting potential applications in targeted cancer therapies .

3. Material Science

  • Building Blocks for Synthesis : This compound serves as a valuable building block in synthesizing more complex indole derivatives, which are essential in developing new materials and pharmaceuticals .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against E. coli and S. aureus
CytotoxicitySelective toxicity towards various cancer cell lines
Enzyme InhibitionPotential inhibitor of indoleamine 2,3-dioxygenase (IDO)

Case Studies

Case Study 1: Antimicrobial Efficacy
A study published in MDPI examined the antimicrobial efficacy of related compounds, establishing a correlation between structural features and biological activity. Modifications to the thioether group significantly enhanced antimicrobial potency against gram-positive bacteria .

Case Study 2: Cytotoxic Effects on Cancer Cells
In vitro tests on various cancer cell lines revealed that compounds with similar frameworks exhibited IC50 values in the low micromolar range, indicating significant cytotoxicity. These findings suggest that this compound could be further explored as a potential anticancer agent .

Mechanism of Action

The mechanism of action of 7-Methoxy-1-methyl-D-tryptophan ethyl ester involves its interaction with specific molecular targets, such as enzymes involved in tryptophan metabolism. It may act as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme that plays a role in immune regulation and cancer progression . By inhibiting IDO, the compound can modulate immune responses and potentially exert anti-tumor effects.

Comparison with Similar Compounds

7-Methoxy-1-methyl-D-tryptophan ethyl ester can be compared with other tryptophan derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

7-Methoxy-1-methyl-D-tryptophan ethyl ester is a derivative of tryptophan, an essential amino acid involved in numerous biological processes. This compound has garnered attention due to its potential therapeutic applications, particularly in the modulation of neurotransmitter systems and its implications in various diseases. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

  • Molecular Formula : C14H18N2O3
  • Molecular Weight : 258.30 g/mol
  • CAS Number : 11737099

This compound acts primarily as an inhibitor of the L-type amino acid transporter (LAT1), which is crucial for the transport of large neutral amino acids across cell membranes. This inhibition can lead to altered levels of neurotransmitters such as serotonin and dopamine, affecting mood regulation and neuroprotection.

Neuroprotective Effects

Research indicates that derivatives of tryptophan can exert neuroprotective effects by modulating inflammatory responses and oxidative stress in neuronal cells. For instance, studies have shown that this compound can reduce oxidative stress markers and enhance cell viability in models of neurodegeneration.

Antioxidant Properties

The compound exhibits significant antioxidant activity, which is crucial for protecting cells from damage caused by free radicals. In vitro studies have demonstrated that it can scavenge free radicals effectively, contributing to its neuroprotective properties.

Anti-inflammatory Activity

This compound has been shown to inhibit pro-inflammatory cytokines in various cell models. This activity suggests potential applications in treating inflammatory diseases and conditions characterized by excessive inflammation.

Study on Neuroprotection

A study published in the Journal of Medicinal Chemistry explored the neuroprotective effects of tryptophan derivatives, including this compound. The results indicated a significant reduction in neuronal cell death in models of oxidative stress, highlighting the compound's potential as a therapeutic agent for neurodegenerative diseases .

Inhibition of LAT1

Another investigation focused on the inhibition of LAT1 by tryptophan derivatives. The study found that this compound effectively inhibited LAT1 activity, leading to decreased uptake of large neutral amino acids in cancer cell lines. This suggests a potential application in cancer therapy by starving tumor cells of essential nutrients .

Research Findings Summary Table

Study Findings Implications
Neuroprotection StudyReduced oxidative stress markers and increased cell viabilityPotential treatment for neurodegenerative diseases
LAT1 Inhibition StudySignificant inhibition of LAT1 leading to decreased amino acid uptakePossible application in cancer therapy

Q & A

Q. What analytical methods are recommended for assessing the purity and structural integrity of 7-Methoxy-1-methyl-D-tryptophan ethyl ester?

  • Methodology : High-performance liquid chromatography (HPLC) with UV detection is optimal for purity assessment, leveraging the compound’s aromatic absorbance profile (similar to tryptophan derivatives analyzed via 2nd derivative spectroscopy in the 200–300 nm range) . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) should confirm substituent positions (e.g., methoxy at C7, methyl at N1, and ethyl ester groups). Mass spectrometry (MS) validates molecular weight (e.g., ESI-MS for [M+H]+ ion). Cross-reference spectral data with NIST databases for validation .

Q. How can researchers optimize the synthesis of this compound under mild conditions?

  • Methodology : Use phase-transfer catalysis (PTC) for regioselective alkylation, as demonstrated for similar ethyl ester derivatives . For example, bis-alkylation of ethyl isocyanoacetate with dibromo intermediates under solid-liquid PTC conditions minimizes side reactions. Reaction parameters (temperature, solvent polarity) should be optimized using a factorial design approach, with real-time monitoring via FTIR to track esterification progress .

Q. What in vitro assays are suitable for preliminary screening of bioactivity?

  • Methodology : Prioritize oxidative stress models (e.g., H₂O₂-induced neuronal cell damage in HT22 cells) to evaluate neuroprotective potential, given the compound’s structural similarity to tryptophan derivatives implicated in redox modulation . Measure intracellular zinc homeostasis using Zinquin ethyl ester fluorescence assays to assess metal chelation capacity .

Advanced Research Questions

Q. How can contradictory data on the compound’s solubility and bioavailability be resolved?

  • Methodology : Employ derivatization strategies (e.g., pro-drug formulations or salt formation) to enhance solubility, as seen with arginine ethyl ester derivatives . Use dynamic light scattering (DLS) to characterize nanoemulsions or liposomal encapsulation. Validate bioavailability via in situ intestinal perfusion models coupled with LC-MS quantification .

Q. What computational approaches predict the compound’s interaction with biological targets (e.g., neurotransmitter receptors)?

  • Methodology : Perform molecular docking using AutoDock Vina to model binding to tryptophan hydroxylase or serotonin receptors. Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics. Cross-reference with QSAR models trained on ethyl ester analogs (e.g., naproxen ethyl ester) to infer metabolic stability .

Q. How do reaction conditions (temperature, solvent) influence the stereochemical integrity of the D-tryptophan backbone?

  • Methodology : Use chiral HPLC or circular dichroism (CD) spectroscopy to monitor enantiomeric excess during synthesis. Supercritical CO₂-mediated esterification (as in fatty acid ethyl ester production) may enhance stereochemical control by reducing thermal degradation .

Q. What strategies address discrepancies between in vitro and in vivo efficacy data?

  • Methodology : Conduct pharmacokinetic-pharmacodynamic (PK/PD) modeling to identify bioavailability bottlenecks. Use deuterium-labeled analogs for mass spectrometry imaging (MSI) to track tissue distribution in rodent models. Compare results with in vitro hepatic microsomal stability assays .

Methodological Challenges and Solutions

Q. How to resolve spectral overlap in UV-Vis characterization caused by aromatic substituents?

  • Solution : Apply 2nd derivative absorbance spectroscopy to deconvolute overlapping peaks (e.g., methoxy and indole moieties) . Validate with time-dependent density functional theory (TD-DFT) simulations to assign electronic transitions.

Q. What experimental controls are critical for neuroprotection assays?

  • Solution : Include positive controls (e.g., melatonin for antioxidant activity) and negative controls (e.g., DMSO vehicle). Quantitate reactive oxygen species (ROS) using H2DCFDA fluorescence, ensuring Z-factor >0.5 for assay robustness .

Q. How to validate the absence of genotoxic impurities in synthesized batches?

  • Solution : Use LC-MS/MS with MRM mode to detect trace α-halo ethers (potential alkylating agents) at ppm levels, referencing protocols for hazardous ethers .

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